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molecular formula C15H20N4O B8484046 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine

1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine

Cat. No. B8484046
M. Wt: 272.35 g/mol
InChI Key: UGAQDGJBPQQWCA-UHFFFAOYSA-N
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Patent
US07425631B2

Procedure details

HCl (1.2 mL, 37%) was added to a MeOH (60 mL) solution of 1-[4-(tert-butyl-dimethyl-silanyloxy)-chroman-8-ylmethyl]-piperidine (Step C) (3.00 g, 8.30 mmol). After stirring for 1 h, the mixture was evaporated to dryness from benzene. The resulting crude alcohol was dissolved in SOCl2 (5 mL) and stirred for 3 days at RT. Following the removal of the excess SOCl2 in vacuo from hexane, the crude chloride was dissolved in DMF (20 mL) and NaN3 (1.618 g, 24.9 mmol) was added. The mixture was stirred at 80° C. for 1 h and, upon cooling, it was diluted with Et2O (100 mL), hexane (100 mL) and H2O (100 mL). After separation, the organic phase was washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. MS (APCI+, m/z): 273 (M+1)+.
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
1-[4-(tert-butyl-dimethyl-silanyloxy)-chroman-8-ylmethyl]-piperidine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.618 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CO.C([Si](C)(C)O[CH:10]1[C:19]2[C:14](=[C:15]([CH2:20][N:21]3[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]3)[CH:16]=[CH:17][CH:18]=2)[O:13][CH2:12][CH2:11]1)(C)(C)C.[N-:29]=[N+:30]=[N-:31].[Na+]>CCOCC.CCCCCC.O>[N:29]([CH:10]1[C:19]2[C:14](=[C:15]([CH2:20][N:21]3[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]3)[CH:16]=[CH:17][CH:18]=2)[O:13][CH2:12][CH2:11]1)=[N+:30]=[N-:31] |f:3.4|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Name
1-[4-(tert-butyl-dimethyl-silanyloxy)-chroman-8-ylmethyl]-piperidine
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1CCOC2=C(C=CC=C12)CN1CCCCC1)(C)C
Step Two
Name
Quantity
1.618 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness from benzene
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude alcohol was dissolved in SOCl2 (5 mL)
STIRRING
Type
STIRRING
Details
stirred for 3 days at RT
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the removal of the excess SOCl2 in vacuo from hexane
DISSOLUTION
Type
DISSOLUTION
Details
the crude chloride was dissolved in DMF (20 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1CCOC2=C(C=CC=C12)CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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